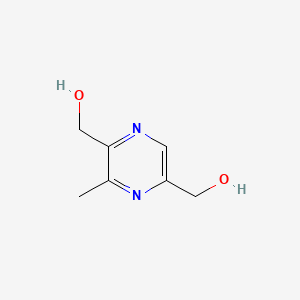

(3-Methylpyrazine-2,5-diyl)dimethanol

Description

(3-Methylpyrazine-2,5-diyl)dimethanol is a pyrazine derivative featuring a central pyrazine ring substituted with a methyl group at position 3 and hydroxymethyl (-CH₂OH) groups at positions 2 and 4. This structure combines aromaticity with hydrophilic diol functionality, enabling applications in coordination chemistry and materials science. Its synthesis typically involves reduction of pyrazine-2,5-dicarboxylate esters, as demonstrated in related compounds (e.g., pyrazine-2,5-diyldimethanol, pyzdmH₂) via NMR-confirmed intermediates .

Properties

CAS No. |

104670-23-7 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.169 |

IUPAC Name |

[5-(hydroxymethyl)-6-methylpyrazin-2-yl]methanol |

InChI |

InChI=1S/C7H10N2O2/c1-5-7(4-11)8-2-6(3-10)9-5/h2,10-11H,3-4H2,1H3 |

InChI Key |

QBSGDPOUEXHZAA-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CN=C1CO)CO |

Synonyms |

2,5-Pyrazinedimethanol, 3-methyl- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,5-diyl)dimethanol typically involves the reaction of 2,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde acts as the hydroxymethylating agent. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Methylpyrazine-2,5-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: (3-Methylpyrazine-2,5-diyl)dimethanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Methylpyrazine-2,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological functions.

Comparison with Similar Compounds

Pyrazine-2,5-diyldimethanol (pyzdmH₂)

- Structure : Lacks the 3-methyl group but retains the 2,5-diol substituents.

- Coordination Behavior: Forms diverse coordination polymers with Zn²⁺, Cu²⁺, and other metals, as shown in crystallographic studies . The absence of the 3-methyl group reduces steric hindrance, allowing more flexible ligand-metal interactions compared to (3-Methylpyrazine-2,5-diyl)dimethanol.

Alkyl-Substituted Pyrazines (e.g., 2,5-Dimethyl-3-propylpyrazine)

3-Isobutyl-2-Methoxypyrazine

- Structure : Methoxy and isobutyl substituents enhance lipophilicity.

- Biosynthetic Relevance : Involved in grape and wine aroma biosynthesis. The methoxy group reduces hydrogen-bonding capacity compared to diol derivatives .

Physical and Chemical Properties

Key Research Findings

- Crystallographic Data: PyzdmH₂ forms helical Zn-based MOFs with CO₂ adsorption capacity, suggesting this compound could yield similar porous materials with modified steric profiles .

- Thermal Stability : Diol-containing pyrazines exhibit higher decomposition temperatures (>250°C) compared to alkyl derivatives (<200°C) due to intermolecular H-bonding .

- Biological Activity : Methoxy and alkylpyrazines (e.g., 3-isobutyl-2-methoxypyrazine) are bioactive in plant defense, while diol derivatives may interact with metalloenzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.